molecular formula C11H14S B7991999 1-Allylsulfanyl-2,3-dimethylbenzene

1-Allylsulfanyl-2,3-dimethylbenzene

Cat. No.: B7991999
M. Wt: 178.30 g/mol
InChI Key: OTKFTPDNHCFMGD-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-2,3-dimethylbenzene is an organic compound characterized by the presence of an allylsulfanyl group attached to a dimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an allyl chloride reacts with 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3

Major Products Formed:

Scientific Research Applications

1-Allylsulfanyl-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-2,3-dimethylbenzene involves its interaction with molecular targets through its allylsulfanyl group. This group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound’s aromatic ring allows it to participate in π-π interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

  • 1,2-Dimethylbenzene (o-Xylene)
  • 1,3-Dimethylbenzene (m-Xylene)
  • 1,4-Dimethylbenzene (p-Xylene)

Comparison: 1-Allylsulfanyl-2,3-dimethylbenzene is unique due to the presence of the allylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its dimethylbenzene counterparts.

Biological Activity

1-Allylsulfanyl-2,3-dimethylbenzene is a sulfur-containing aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

This compound can be synthesized through several methods, prominently via Friedel-Crafts alkylation. The typical reaction involves allyl chloride and 2,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under controlled conditions to prevent side reactions.

Key Synthesis Parameters

Parameter Details
Reaction Type Friedel-Crafts alkylation
Reagents Allyl chloride, 2,3-dimethylbenzene
Catalyst Aluminum chloride (AlCl₃)
Conditions Anhydrous environment, controlled temperature

The biological activity of this compound is attributed to its allylsulfanyl group, which can undergo redox reactions. This group influences cellular oxidative stress pathways and allows the compound to engage in π-π interactions with biological macromolecules. Such interactions can modulate enzyme activity and receptor binding.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related cellular damage. The compound's ability to scavenge free radicals has been demonstrated in various in vitro studies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded promising results. In vitro assays using cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For example, studies conducted on human lung cancer cell lines (A549, HCC827) revealed that the compound effectively reduced cell viability at micromolar concentrations .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.

Compound Biological Activity
This compoundAntioxidant, antimicrobial, antitumor
1,2-Dimethylbenzene (o-Xylene)Limited biological activity
1,3-Dimethylbenzene (m-Xylene)Minimal antioxidant properties
1,4-Dimethylbenzene (p-Xylene)No significant biological activity reported

Study on Antioxidant Activity

A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Study on Antimicrobial Efficacy

In a separate study examining antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Properties

IUPAC Name

1,2-dimethyl-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14S/c1-4-8-12-11-7-5-6-9(2)10(11)3/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFTPDNHCFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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